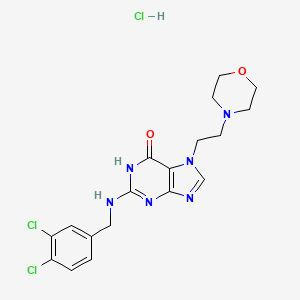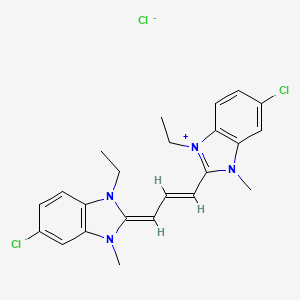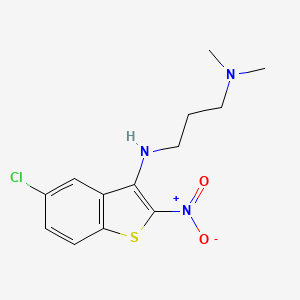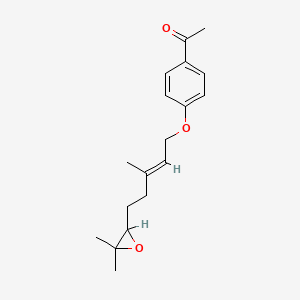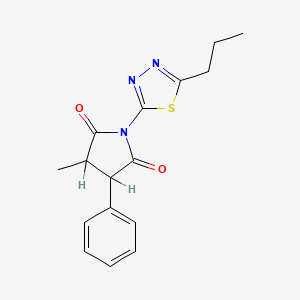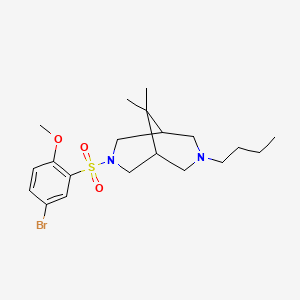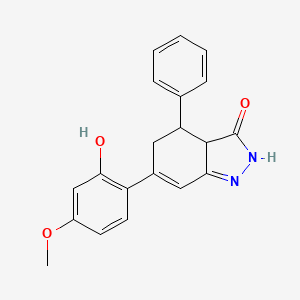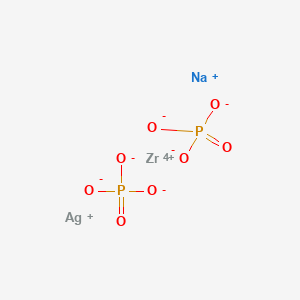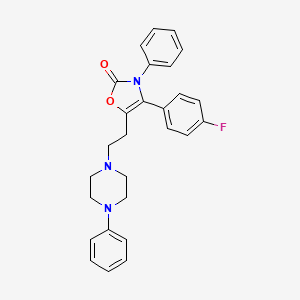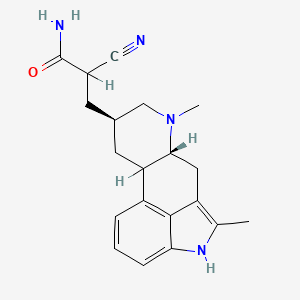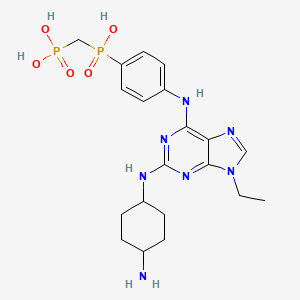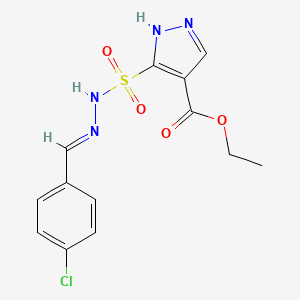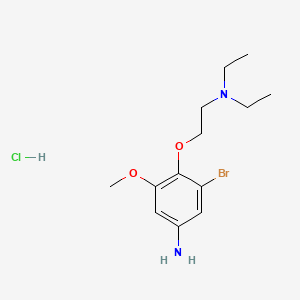
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is a chemical compound with the molecular formula C18H33BrCl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a methoxy group attached to the phenetidine structure, along with a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the bromination of p-Phenetidine followed by the introduction of the diethylamino group and the methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-propoxy-, hydrochloride: Similar structure but with a propoxy group instead of a methoxy group.
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-hexyloxy-, hydrochloride: Similar structure but with a hexyloxy group instead of a methoxy group.
Uniqueness
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with molecular targets, differentiating it from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
96116-02-8 |
|---|---|
Molekularformel |
C13H22BrClN2O2 |
Molekulargewicht |
353.68 g/mol |
IUPAC-Name |
3-bromo-4-[2-(diethylamino)ethoxy]-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H21BrN2O2.ClH/c1-4-16(5-2)6-7-18-13-11(14)8-10(15)9-12(13)17-3;/h8-9H,4-7,15H2,1-3H3;1H |
InChI-Schlüssel |
MJRUICBEVVAILY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Br)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


